molecular formula C17H19NO2 B14385273 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one CAS No. 89787-33-7

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one

Cat. No.: B14385273
CAS No.: 89787-33-7
M. Wt: 269.34 g/mol
InChI Key: VEBZOUWXEQFHLY-UHFFFAOYSA-N
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Description

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropylamines This compound is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one typically involves the condensation of a primary amine with a corresponding aldehyde in methanol, followed by the reduction of the resulting Schiff base with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydroxylamine and hydrazine.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Nucleophilic reagents such as N-bromosuccinimide (NBS) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes and hydrazones.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of brominated derivatives at the benzylic position.

Scientific Research Applications

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

89787-33-7

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylamino]-1-phenylpropan-1-one

InChI

InChI=1S/C17H19NO2/c1-20-16-9-7-14(8-10-16)13-18-12-11-17(19)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3

InChI Key

VEBZOUWXEQFHLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCC(=O)C2=CC=CC=C2

Origin of Product

United States

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